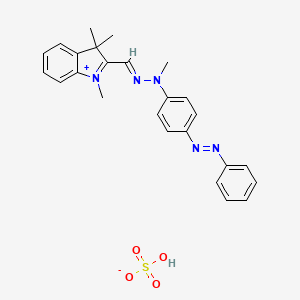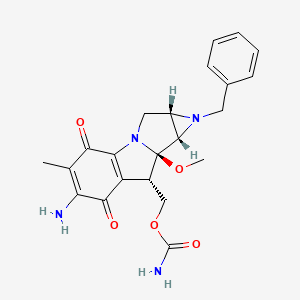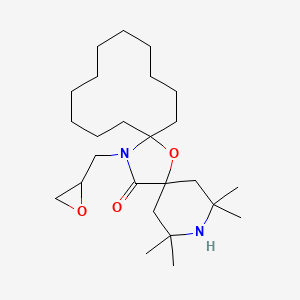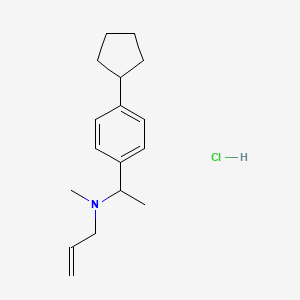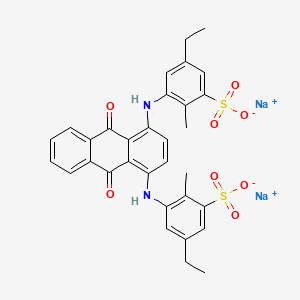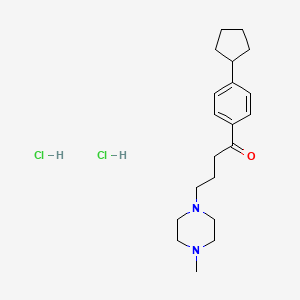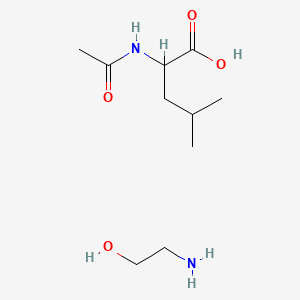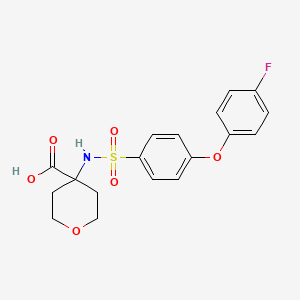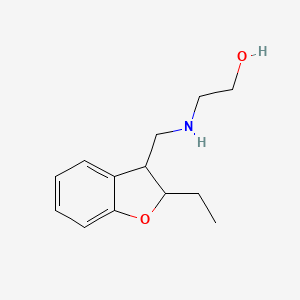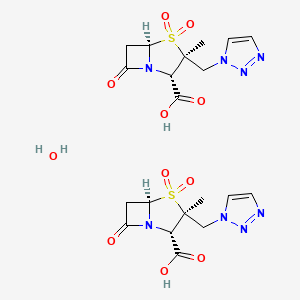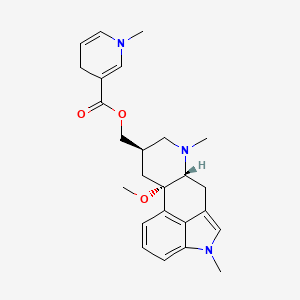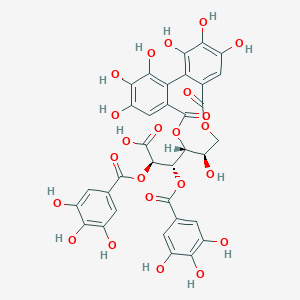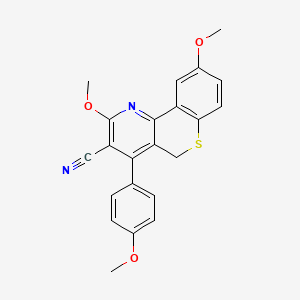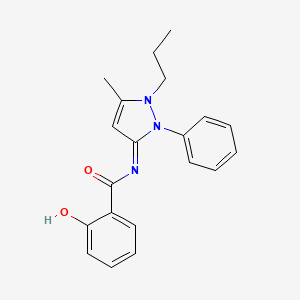
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide is a complex organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with salicylamide under specific conditions. The reaction is usually catalyzed by a base such as sodium acetate at room temperature. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide involves its interaction with molecular targets and pathways:
Free Radical Scavenging: Acts as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress.
Apoptosis Induction: Activates pro-apoptotic proteins such as Bax and caspase-3, leading to programmed cell death in cancer cells .
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide can be compared with other similar compounds such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS) .
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Exhibits a broad spectrum of biological activities, including anti-inflammatory and antibacterial properties .
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
Eigenschaften
CAS-Nummer |
96935-36-3 |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-hydroxy-N-(5-methyl-2-phenyl-1-propylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-13-22-15(2)14-19(23(22)16-9-5-4-6-10-16)21-20(25)17-11-7-8-12-18(17)24/h4-12,14,24H,3,13H2,1-2H3 |
InChI-Schlüssel |
RWTQXKUJLRYOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


